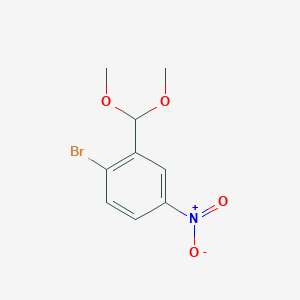

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-2-(dimethoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-14-9(15-2)7-5-6(11(12)13)3-4-8(7)10/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGKZJUYMMHLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene chemical structure and properties

This technical guide details the chemical structure, synthesis, and strategic application of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (also identified as 2-Bromo-5-nitrobenzaldehyde dimethyl acetal ).

This compound serves as a critical synthetic intermediate in medicinal chemistry.[1] It represents the "protected" form of 2-bromo-5-nitrobenzaldehyde, utilized to mask the electrophilic aldehyde functionality during organometallic transformations (such as Suzuki-Miyaura coupling) or reduction sequences targeting the nitro group.

Part 1: Chemical Identity & Structural Analysis

This molecule is a tri-substituted benzene ring characterized by three distinct functional groups with orthogonal reactivity: a halogen (bromide), a masked carbonyl (dimethyl acetal), and a nitrogen source (nitro group).

Table 1: Chemical Profile and Identifiers

| Parameter | Data |

| IUPAC Name | 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene |

| Common Name | 2-Bromo-5-nitrobenzaldehyde dimethyl acetal |

| Parent Precursor | 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5) |

| Molecular Formula | |

| Molecular Weight | 276.08 g/mol |

| SMILES | COC(OC)C1=C(C=CC(=C1)[O-])Br |

| Physical State | Pale yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Structural Implications for Reactivity[1][3][4]

-

C1-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig). The ortho positioning relative to the acetal creates steric bulk that must be considered during catalyst selection.

-

C2-Dimethoxymethyl (Acetal): This group is stable to basic and nucleophilic conditions (e.g., Grignard reagents, borohydrides) but hydrolyzes back to the aldehyde under acidic conditions.

-

C4-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

) at the C1 position if the bromine is displaced, although the acetal is the primary director of steric environment.

Part 2: Synthetic Pathways (Protection Protocol)

The synthesis of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is achieved via the acid-catalyzed acetalization of 2-bromo-5-nitrobenzaldehyde. This reaction is reversible; therefore, water removal is critical to drive the equilibrium forward.

Experimental Protocol: Acetalization

Objective: Convert 2-bromo-5-nitrobenzaldehyde to its dimethyl acetal.

Reagents:

-

2-Bromo-5-nitrobenzaldehyde (1.0 equiv)[2]

-

Trimethyl orthoformate (TMOF) (3.0 – 5.0 equiv) [Water Scavenger/Reagent]

-

Methanol (Solvent, anhydrous)

-

-Toluenesulfonic acid (

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-nitrobenzaldehyde and anhydrous methanol (0.5 M concentration).

-

Addition: Add Trimethyl orthoformate (TMOF) followed by a catalytic amount of

-TsOH. -

Reaction: Reflux the mixture under nitrogen atmosphere for 4–6 hours. Monitor by TLC (the acetal is typically less polar than the aldehyde).

-

Note: TMOF acts as a dehydrating agent, reacting with generated water to form methanol and methyl formate, driving the reaction to completion.

-

-

Quench (Critical): Cool to room temperature and add saturated aqueous

or triethylamine to neutralize the acid. Failure to neutralize prior to workup will cause hydrolysis back to the starting material. -

Workup: Remove excess methanol under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over

.[3] -

Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc) on silica gel (neutralized with 1%

).

Figure 1: Acid-catalyzed protection pathway using Trimethyl Orthoformate (TMOF) as a water scavenger.

Part 3: Reactivity Profile & Applications

The strategic value of this compound lies in its orthogonal reactivity . It allows chemists to modify the bromine or nitro positions without affecting the aldehyde (which is masked).

Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The C1-Bromine atom allows for coupling with aryl boronic acids.

-

Why use the acetal? If the free aldehyde were present, it could undergo side reactions (e.g., condensation with amines, oxidation) or poison sensitive catalysts.

-

Conditions:

or -

Outcome: Formation of biaryl systems retaining the nitro and acetal groups.

Nitro Group Reduction

The C4-Nitro group can be reduced to an aniline (

-

Reagents:

, -

Compatibility: The dimethyl acetal is stable to neutral/basic reducing conditions (Fe,

). It is unstable to acidic reductions (e.g.,

Indole Synthesis (Batcho-Leimgruber Variation)

This core is frequently used to synthesize substituted indoles.

-

Condensation: The acetal is hydrolyzed to the aldehyde.[4]

-

Henry Reaction: Condensation with nitromethane.

-

Reductive Cyclization: The nitro group is reduced, attacking the side chain to close the indole ring.

Figure 2: Divergent synthetic utility showing orthogonal transformations.

Part 4: Safety and Handling

-

Nitro Compounds: The nitro group introduces potential energetic instability. While this specific molecule is not classified as a primary explosive, standard precautions for nitro-aromatics (avoiding excessive heat/shock) apply.

-

Bromides: Alkyl/Aryl bromides can be irritating to skin and mucous membranes.

-

Acetal Stability: Moisture sensitive in the presence of acid. Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place to prevent slow hydrolysis to the aldehyde.

References

-

PubChem. 2-Bromo-5-nitrobenzaldehyde (Parent Compound Data).[2] National Library of Medicine. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Maksons Fine Chem. Bromoacetaldehyde Dimethyl Acetal and Derivatives. (Industrial application context). Available at: [Link]

Sources

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Bromoacetaldehyde Dimethyl Acetal - Bromoacetaldehyde Dimethyl Acetal Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]

The Strategic Utility of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring a synthetically tractable bromine atom, a protected aldehyde in the form of a dimethoxymethyl group, and a readily transformable nitro group, offers a powerful toolkit for the synthesis of a diverse array of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the applications of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene, with a particular focus on its role in the synthesis of kinase inhibitors and other medicinally relevant compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a forward-looking perspective on its potential in future drug development endeavors.

Introduction: A Molecule of Strategic Importance

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is a substituted aromatic compound whose value lies in the orthogonal reactivity of its three key functional groups. The bromine atom serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The dimethoxymethyl group is a stable acetal that effectively protects a reactive aldehyde functionality, which can be deprotected under mild acidic conditions to participate in cyclization and condensation reactions. Finally, the nitro group is a versatile precursor to a primary amine, a common pharmacophoric element, and can also influence the reactivity of the aromatic ring. This strategic arrangement of functionalities makes it an ideal starting material for the construction of complex heterocyclic systems, which are prevalent in many approved drugs.

Core Applications in Medicinal Chemistry: Synthesis of Privileged Scaffolds

The true utility of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is best illustrated through its application in the synthesis of medicinally important molecular frameworks. Here, we explore its pivotal role in the construction of indazole-based kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of Indazole-Based Kinase Inhibitors

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib.[1][2] The synthesis of substituted indazoles often relies on the cyclization of appropriately functionalized ortho-halobenzaldehyde derivatives. 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is an excellent precursor for this purpose.

The general synthetic strategy involves a sequence of nitro group reduction, deprotection of the acetal to reveal the aldehyde, and subsequent cyclization with a nitrogen-containing reagent.

dot

Caption: Synthetic pathway to indazole-based kinase inhibitors.

A key transformation is the reduction of the nitro group to an aniline. This is typically achieved using reducing agents like tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[3] The choice of reducing agent can be critical to avoid side reactions.

Simultaneously or subsequently, the dimethoxymethyl group is hydrolyzed to the corresponding benzaldehyde under mild acidic conditions. The resulting 2-bromo-5-aminobenzaldehyde is a key intermediate that can undergo cyclization with hydrazine or its derivatives to form the indazole ring system.

This protocol outlines a plausible synthesis of a key indazole intermediate from 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene.

Step 1: Reduction of the Nitro Group

-

To a solution of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Bromo-2-(dimethoxymethyl)-4-aminobenzene.

Step 2: Deprotection and Cyclization

-

Dissolve the crude 1-Bromo-2-(dimethoxymethyl)-4-aminobenzene in a mixture of ethanol and 1M hydrochloric acid.

-

Stir the mixture at room temperature for 2 hours to effect deprotection to the aldehyde.

-

Add hydrazine hydrate (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction to room temperature, and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 6-bromo-1H-indazole, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

The resulting 6-bromo-1H-indazole is a versatile intermediate that can be further functionalized at the bromine position via Suzuki-Miyaura coupling to introduce a wide range of substituents, a common strategy in the development of kinase inhibitors.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This allows for the formation of a carbon-carbon bond, a fundamental transformation in the synthesis of many complex drug molecules. This reaction can be performed on the starting material to introduce aryl or heteroaryl substituents prior to manipulation of the other functional groups.

dot

Caption: Workflow for Suzuki-Miyaura cross-coupling.

-

In a flame-dried Schlenk flask, combine 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Neuroprotective Agents and CETP Inhibitors

The close structural relationship between 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene and 2-bromo-5-nitrobenzaldehyde suggests its utility in the synthesis of other classes of bioactive molecules. 2-Bromo-5-nitrobenzaldehyde has been identified as a reactant in the synthesis of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[7][8] The dimethoxymethyl derivative offers the advantage of a protected aldehyde, which can prevent unwanted side reactions during other transformations on the molecule.

Key Chemical Transformations and Mechanistic Insights

The successful application of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene in medicinal chemistry hinges on the selective and high-yielding transformation of its key functional groups.

Nitro Group Reduction

The reduction of the nitro group to an aniline is a cornerstone transformation. The resulting aniline is a versatile intermediate for the formation of amides, sulfonamides, and for participating in cyclization reactions to form various heterocycles.

Acetal Deprotection

The dimethoxymethyl group is a robust protecting group that is stable to many reaction conditions, including those typically employed for Suzuki-Miyaura couplings and some reduction methods. Its removal is readily achieved under mild acidic conditions, regenerating the aldehyde for subsequent reactions like reductive amination or condensation.

Bromine Atom Functionalization

Beyond the Suzuki-Miyaura reaction, the bromine atom can participate in other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations, further expanding the synthetic possibilities.

Quantitative Data Summary

| Transformation | Reagents | Product | Typical Yield (%) |

| Nitro Reduction | SnCl₂·2H₂O, EtOH | Aniline | 85-95% |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 70-90% |

| Acetal Deprotection | HCl, Ethanol | Benzaldehyde | >95% |

Conclusion and Future Perspectives

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature provides a flexible and efficient platform for the construction of a wide range of medicinally relevant compounds, particularly kinase inhibitors with an indazole core. The orthogonal reactivity of its functional groups allows for a modular approach to synthesis, enabling the rapid generation of compound libraries for structure-activity relationship studies. As the demand for novel and complex drug candidates continues to grow, the importance of versatile building blocks like 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene in the drug discovery and development pipeline is set to increase. Future research will likely focus on expanding its applications in the synthesis of other heterocyclic systems and in the development of more sustainable and efficient catalytic methods for its transformation.

References

-

Almaliti, J., et al. (2013). Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death. Bioorganic & Medicinal Chemistry Letters, 23(5), 1232-1237. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Chemical Science Transactions, 4(3), 635-653.

- Hussain, A. H. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(5), 1345.

- Maji, B., & Mayr, H. (2008). Nucleophilicity of Hydrazines and Hydrazones. Journal of the American Chemical Society, 130(39), 12971-12981.

-

Mao, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4165. Available at: [Link]

-

Patel, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 808-816. Available at: [Link]

-

Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Theses and Dissertations. 329. Available at: [Link]

-

ResearchGate. (2018). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

-

ResearchGate. (2016). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available at: [Link]

-

An-Najah Journals. (2022). Trifluorooxoacetamido Benzamides as Breakthrough CETP Inhibitors: A Synergistic Approach of Synthesis, Biological Assessment, and Molecular Modeling. Available at: [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Zhang, C.-L., et al. (2018). N-Heterocyclic Carbene-Catalyzed [2 + 4] Annulation of α-Bromoenals and α-Cyano-β-methylenones: A Direct and Efficient Approach to 1,3,5-Trisubstituted Benzenes. The Journal of Organic Chemistry, 83(20), 12507-12513.

-

Zhu, J., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

- Ziarani, G. M., et al. (2019). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Arkivoc, 2019(i), 1-48.

-

Mao, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4165. Available at: [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.najah.edu [journals.najah.edu]

Strategic Divergence: 2-Bromo-5-nitrobenzaldehyde vs. Its Dimethyl Acetal

Executive Summary

In the architecture of complex pharmaceutical scaffolds, 2-Bromo-5-nitrobenzaldehyde (Parent Aldehyde) and 2-Bromo-5-nitrobenzaldehyde dimethyl acetal (Protected Acetal) represent two distinct tactical states of the same molecular core.

While the Parent Aldehyde serves as a potent electrophile for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation), its carbonyl functionality is incompatible with organometallic reagents. The Dimethyl Acetal, conversely, acts as a "masked" electrophile. It renders the formyl group inert to strong bases and nucleophiles, unlocking the reactivity of the ortho-bromine atom for Lithium-Halogen Exchange (Li/Br) or Palladium-catalyzed cross-couplings.

This guide delineates the physicochemical and mechanistic differences between these two species, providing validated protocols for the interconversion and strategic application of the acetal in high-value drug synthesis.

Part 1: Structural & Physicochemical Divergence

The transition from the sp²-hybridized carbonyl of the aldehyde to the sp³-hybridized acetal fundamentally alters the molecule's physical state and chemical resilience.

Table 1: Comparative Profile

| Feature | 2-Bromo-5-nitrobenzaldehyde (Parent) | Dimethyl Acetal Derivative (Protected) |

| CAS Number | 3430-77-1 | Varies by synthesis (often in situ) |

| Hybridization | sp² (Planar Carbonyl) | sp³ (Tetrahedral Acetal) |

| Physical State | Crystalline Solid (Pale Yellow) | Viscous Oil or Low-Melting Solid |

| Melting Point | 103–107 °C | < 40 °C (typically) |

| Solubility | Soluble in DCM, EtOAc; Low in Hexanes | Soluble in Hexanes, Toluene, THF |

| Electrophilicity | High (Reacts with amines, hydrides) | Low (Inert to nucleophiles) |

| Base Stability | Poor (Enolizable/Cannizzaro risk) | Excellent (Stable to BuLi, LDA, KOtBu) |

| Acid Stability | Stable | Labile (Hydrolyzes back to aldehyde) |

| Primary Hazard | Skin/Eye Irritant; Air Oxidation | Flammable; Hydrolysis releases MeOH |

Mechanistic Implication

The nitro group at the 5-position exerts a strong electron-withdrawing effect (–I, –M), significantly increasing the electrophilicity of the aldehyde carbonyl. This makes the Parent Aldehyde highly reactive but also prone to side reactions (e.g., hydration or oxidation to benzoic acid) during storage. Conversion to the acetal mitigates this dipole, stabilizing the core for storage and subsequent metal-mediated transformations.

Part 2: The Strategic "Why" – Orthogonality in Synthesis

The decision to use the Acetal over the Aldehyde is almost exclusively driven by the need to perform chemistry at the Bromine (C2) position.

The Problem: Chemoselectivity

If one attempts a Lithium-Halogen exchange on the Parent Aldehyde , the organolithium reagent (a strong nucleophile) will preferentially attack the carbonyl carbon (C=O) rather than exchanging with the bromine. This results in an undesired alcohol product.[1]

The Solution: Acetal Protection

The Acetal blocks the carbonyl.[2] The sp³ carbon is too sterically crowded and electron-rich to accept a nucleophile. Consequently, the organolithium reagent attacks the Bromine, facilitating the desired Li/Br exchange.

Figure 1: Divergent reaction pathways with n-Butyllithium. Path A leads to side reactions; Path B allows targeted functionalization.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Dimethyl Acetal

Standard acid-catalyzed reflux is often insufficient due to the electron-withdrawing nitro group destabilizing the oxocarbenium intermediate. The use of Trimethyl Orthoformate (TMOF) as a water scavenger is critical for high yields.

Reagents:

-

2-Bromo-5-nitrobenzaldehyde (1.0 eq)[3]

-

Trimethyl Orthoformate (TMOF) (3.0 eq)[4]

-

Methanol (Anhydrous) (5–10 volumes)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq) or conc. H₂SO₄ (catalytic)

Methodology:

-

Setup: Charge a round-bottom flask with the aldehyde and anhydrous methanol under Nitrogen.

-

Addition: Add TMOF followed by the acid catalyst.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:2). The polar aldehyde spot (Rf ~0.4) should disappear, replaced by a less polar acetal spot (Rf ~0.7).

-

-

Quench: Cool to room temperature. Add solid NaHCO₃ (excess) to neutralize the acid. Crucial: The mixture must be basic before concentration to prevent hydrolysis by residual acid.

-

Workup: Filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Et₂O or DCM, wash with water, dry over MgSO₄, and concentrate. The product is typically obtained as a viscous oil that may solidify upon standing.

Protocol B: Deprotection (Restoring the Aldehyde)

After the desired transformation at the bromine position, the aldehyde is regenerated.

Methodology:

-

Dissolve the acetal in Acetone/Water (4:1).

-

Add catalytic pTSA or 1M HCl.

-

Stir at room temperature for 1–2 hours.

-

Note: The nitro group makes the acetal relatively labile; harsh heating is rarely required.

-

-

Extract with DCM, wash with NaHCO₃, and recrystallize.

Part 4: Mechanistic Insights

The formation of the acetal is an equilibrium process driven by entropy and water removal.

Figure 2: Acid-catalyzed acetalization mechanism. TMOF acts as a chemical dehydrating agent to drive the equilibrium forward.

Part 5: Application Case Study

Target: Synthesis of 5-Nitro-2-substituted-benzaldehydes via Suzuki Coupling.

-

Protection: Convert 2-Bromo-5-nitrobenzaldehyde to its acetal (Protocol A).

-

Coupling: React the Acetal with an Aryl Boronic Acid, Pd(PPh₃)₄, and K₂CO₃ in Toluene/Water.

-

Why: If the aldehyde were unprotected, the basic conditions (K₂CO₃) and high temperature could lead to Cannizzaro disproportionation or aldol-type polymerizations involving the electron-deficient aldehyde.

-

-

Deprotection: Treat the crude coupling product with aqueous acid to release the functionalized aldehyde.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11138942, 2-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (1955). m-Nitrobenzaldehyde Dimethyl Acetal. Org. Synth. 1955, 33, 60. (Provides foundational protocol for nitro-benzaldehyde acetalization). Retrieved from [Link]

- Parham, W. E., & Sayed, Y. A. (1974). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry. (Fundamental reference for Li/Br exchange on protected aryl halides).

Sources

An In-depth Technical Guide to the Anticipated Hazards and Safe Handling of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale for a Hazard-by-Analogy Approach

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is a substituted nitrobenzene derivative. Its utility in research and development, particularly in synthetic chemistry, necessitates a thorough understanding of its potential health and safety risks. In the absence of specific toxicological and safety data, a hazard-by-analogy approach is not only prudent but essential. This compound combines three key structural features, each contributing to its overall hazard profile:

-

The Nitrobenzene Core: Aromatic nitro compounds are a well-documented class of toxic substances. Their primary hazard is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[1][2] This can lead to cyanosis and, in severe cases, respiratory failure.[3] Nitrobenzenes are also associated with organ toxicity, particularly affecting the liver, and are often suspected carcinogens and reproductive toxicants.[1][4]

-

The Aromatic Bromine Substituent: Organobromine compounds, particularly those on an aromatic ring, often exhibit irritant properties and can be harmful if absorbed through the skin.[5][6] Their persistence in the environment is also a significant concern.[7][8]

-

The Dimethoxymethyl Acetal Group: While acetals are generally less reactive than their parent aldehydes, they can be hydrolyzed under acidic conditions. The primary hazards associated with similar, simple acetals include irritation and potential flammability.[9]

This guide synthesizes these individual hazard contributions to build a comprehensive safety protocol for handling 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene.

Anticipated Hazard Identification and Classification

Based on the analysis of analogous compounds such as 1-Bromo-4-nitrobenzene and nitrobenzene itself, the following Globally Harmonized System (GHS) classifications are anticipated for 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene.

| Hazard Class | Anticipated Category | Hazard Statement | Rationale / Key Analogs |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 1-Bromo-4-nitrobenzene and Benzaldehyde dimethyl acetal.[10][11] |

| Acute Toxicity, Dermal | Likely Category 4 | H312: Harmful in contact with skin | Extrapolated from the known rapid skin absorption of nitrobenzenes.[3][6] |

| Acute Toxicity, Inhalation | Likely Category 4 | H332: Harmful if inhaled | A common classification for nitroaromatic compounds.[12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A recurring hazard for brominated aromatic compounds.[6][12] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A recurring hazard for brominated aromatic compounds.[10][12] |

| Carcinogenicity | Suspected Category 2 | H351: Suspected of causing cancer | Nitrobenzene is a suspected carcinogen.[1][12] |

| Reproductive Toxicity | Suspected Category 2 | H361: Suspected of damaging fertility or the unborn child | Nitrobenzene may damage the testes.[1][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Nitrobenzene and its analogs are known to cause damage to blood, liver, and the nervous system.[1][6][12] |

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects | A common feature of halogenated nitroaromatic compounds.[4][12] |

Core Health Hazards: A Mechanistic Perspective

Methemoglobinemia

The primary and most immediate systemic threat from significant exposure to nitroaromatic compounds is methemoglobinemia.[13] The nitro group can be metabolically reduced within red blood cells, leading to a futile redox cycle that oxidizes the ferrous iron (Fe²⁺) of hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. This form of hemoglobin cannot bind oxygen, leading to functional anemia and tissue hypoxia.

Key Symptoms:

-

Cyanosis (bluish discoloration of the skin and lips)[1]

-

Shortness of breath, rapid heart rate[14]

-

In severe cases: confusion, seizures, and coma[3]

The onset of symptoms can be delayed for several hours post-exposure, which necessitates immediate medical attention following any suspected overexposure, even in the absence of initial symptoms.[3]

Dermal and Respiratory Irritation

The presence of the bromo-aromatic system suggests that 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene will be an irritant. Direct contact with the skin is likely to cause redness, inflammation, and discomfort.[5] Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[6]

Experimental Protocols for Safe Handling

Given the anticipated high toxicity, a strict and self-validating protocol is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of solid or dissolved 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Gloves: Wear nitrile gloves (double-gloving is recommended) and inspect them for integrity before use. Given the rapid skin absorption of nitrobenzenes, any contamination should be treated as a direct exposure.[3]

-

Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashes, a full face shield should be worn in addition to goggles.

-

Lab Coat: A clean, buttoned lab coat is required.

-

Respiratory Protection: For situations where a fume hood is not feasible or during a spill clean-up, a NIOSH-approved respirator with organic vapor cartridges is necessary.

-

Weighing and Solution Preparation Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound.

-

Weighing: Tare a suitable container on a balance located within the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust.

-

Dissolution: Add the solvent to the container in situ within the fume hood. Ensure the container is capped or covered during transport.

-

Decontamination: Wipe down the spatula, balance, and work surface with a suitable solvent (e.g., acetone or ethanol) and dispose of the wipes as hazardous waste.

-

Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood. Wash hands thoroughly.

Risk Assessment Workflow for Uncharacterized Compounds

The following diagram illustrates a logical workflow for assessing and managing the risks associated with a new or poorly characterized chemical like 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene.

Caption: Risk assessment workflow for novel or uncharacterized compounds.

Emergency Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][15] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[1] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.

-

Waste Disposal: All waste materials contaminated with 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

- PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information.

- Chemdox. (n.d.). Safety Data Sheet: Nitrobenzene-d5.

- Wichrowska, D., & Kÿsiak, J. (1998). [Toxicity of selected brominated aromatic compounds]. PubMed.

- Loba Chemie. (2015, April 9). NITROBENZENE AR MSDS.

- New Jersey Department of Health. (2004, April). Hazard Summary: Nitrobenzene.

- Public Health England. (2024, July 15). Nitrobenzene - Incident management. GOV.UK.

- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.

- Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet.

- NOAA. (n.d.). NITROBENZENE. CAMEO Chemicals.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene 99%.

- Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for Nitrobenzene.

- U.S. Environmental Protection Agency. (n.d.). Nitrobenzene.

- DePierre, J. W. (2003). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate.

- Haz-Map. (n.d.). 1-Bromo-4-nitrobenzene.

- Thermo Fisher Scientific. (2014, November 10). Safety Data Sheet: 1-Bromo-4-nitrobenzene.

- Jackson, C. (2012, December 4). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press.

- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.

- Wang, Q., et al. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC.

- Thermo Fisher Scientific. (2023, September 27). Safety Data Sheet: Benzaldehyde dimethyl acetal.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethoxymethane, 99.5+%.

Sources

- 1. nj.gov [nj.gov]

- 2. epa.gov [epa.gov]

- 3. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. 1-Bromo-4-nitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 6. fishersci.com [fishersci.com]

- 7. All news - ECHA [echa.europa.eu]

- 8. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

- 12. dl.novachem.com.au [dl.novachem.com.au]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. carlroth.com [carlroth.com]

- 16. sds.chemdox.com [sds.chemdox.com]

Methodological & Application

Application Note: Chemoselective Reduction of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene using Iron and Ammonium Chloride

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the chemoselective reduction of the nitro group in 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene to yield 4-Bromo-2-(dimethoxymethyl)aniline. The synthesis of aromatic amines from their corresponding nitroarenes is a fundamental transformation in organic chemistry, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1] This guide details the use of iron powder in the presence of ammonium chloride, a classic, robust, and cost-effective method that offers significant advantages over other reduction techniques, including milder reaction conditions and high functional group tolerance.[2][3] We will explore the underlying mechanism, provide a step-by-step laboratory protocol, discuss process control and monitoring, and offer insights into the work-up and purification of the target aniline.

Introduction: The Strategic Importance of Nitroarene Reduction

The conversion of an aromatic nitro group into a primary amine is a cornerstone of synthetic chemistry, often serving as a critical step in the construction of complex molecular architectures.[3] The resulting anilines are versatile intermediates, readily undergoing further transformations such as diazotization, acylation, and reductive amination.[3] While numerous methods exist for this reduction, including catalytic hydrogenation and reductions using other metals like tin(II) chloride, the use of metallic iron has remained a staple in both laboratory and industrial settings.[3][4]

The classic Béchamp reduction, which utilizes iron and a strong acid like HCl, can be too harsh for substrates bearing acid-sensitive functional groups. The method detailed herein employs ammonium chloride (NH₄Cl) as a mild and effective alternative to strong acids.[3] In aqueous solution, NH₄Cl provides a slightly acidic medium (pH ≈ 5.5), which is sufficient to facilitate the reduction while preserving sensitive moieties such as the dimethoxymethyl acetal group present in our substrate.[3][5] This protocol is particularly advantageous for its chemoselectivity, cost-effectiveness, and operational simplicity.[6]

Reaction Mechanism and Principle

The reduction of a nitro group by iron metal in the presence of an electrolyte like ammonium chloride is a heterogeneous surface reaction. The overall transformation involves the transfer of six electrons from the iron metal to the nitro group.

Overall Reaction: R-NO₂ + 2Fe + 6H⁺ → R-NH₂ + 2Fe³⁺ + 2H₂O

The process is believed to proceed through a series of single-electron transfers, generating intermediate species such as nitroso (-NO) and hydroxylamine (-NHOH) compounds.[1] However, under these reaction conditions, these intermediates are rapidly converted to the final amine product.[1]

The role of ammonium chloride is crucial. It serves two primary functions:

-

Proton Source: It provides the necessary protons for the reduction in a controlled, mildly acidic manner.[5]

-

Electrolyte & Iron Activator: It helps to etch the surface of the iron particles, removing the passivating oxide layer and ensuring a continuous supply of active Fe(0) for the electron transfer process.

This method avoids the strongly acidic conditions of the traditional Béchamp reduction, offering superior functional group tolerance.[3]

Experimental Protocol: Synthesis of 4-Bromo-2-(dimethoxymethyl)aniline

This protocol outlines the reduction of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene on a 10 mmol scale.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene | N/A | 276.08 | 10.0 | 2.76 g | 1.0 |

| Iron Powder (<325 mesh) | 7439-89-6 | 55.85 | 50.0 | 2.79 g | 5.0 |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 50.0 | 2.67 g | 5.0 |

| Ethanol (EtOH), 200 proof | 64-17-5 | 46.07 | - | 40 mL | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | 10 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - | As needed | - |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | - |

| Celite® 545 | 61790-53-2 | - | - | ~10 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (2.76 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add ethanol (40 mL) and deionized water (10 mL) to the flask, followed by ammonium chloride (2.67 g, 50.0 mmol). Stir the mixture to form a suspension.

-

Initiation of Reduction: To the stirring suspension, add the iron powder (2.79 g, 50.0 mmol) in one portion.

-

Heating and Monitoring: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-85 °C) using a heating mantle. The reaction is exothermic, so initial heating should be gentle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion. This typically takes 2-4 hours.[2]

-

Reaction Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. The mixture will appear as a dark, thick sludge. Add ethyl acetate (50 mL) and stir for 10 minutes.[2] Filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the iron powder and iron salts.[4]

-

Washing: Wash the flask and the Celite pad thoroughly with additional ethyl acetate (2 x 50 mL) to ensure all the product is collected.[4]

-

Extraction: Combine the filtrates and transfer them to a separatory funnel. If the layers are not well-defined, add more water and brine. Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-(dimethoxymethyl)aniline.

-

Purification: The crude product is often of high purity.[2] If further purification is required, it can be achieved by flash column chromatography on silica gel or by recrystallization.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

Caption: Experimental workflow for Fe/NH₄Cl mediated nitro reduction.

Results, Discussion, and Troubleshooting

Expected Outcome: The expected product is 4-Bromo-2-(dimethoxymethyl)aniline, which should be obtained as a pale yellow oil or a low-melting solid. The yield is typically high, often exceeding 90%.[2] The purity of the crude product is generally good, but it should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Chemoselectivity: A key advantage of this method is its high chemoselectivity. The reaction conditions are mild enough to tolerate a wide variety of functional groups that might be sensitive to other reduction methods.[6]

-

Aryl Halides: The C-Br bond is stable under these conditions and will not be reduced.

-

Acetals: The dimethoxymethyl group is stable to the near-neutral pH of the reaction and will remain intact. This is a significant advantage over methods using strong acids, which would readily hydrolyze the acetal to the corresponding aldehyde.

Troubleshooting:

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, the cause could be inefficient stirring or passivated iron powder. In such cases, adding a small additional portion of iron powder and NH₄Cl may help drive the reaction to completion. Using high-purity, fine-mesh (<325) iron powder is recommended for optimal reactivity.[2]

-

Difficult Filtration: The iron and iron oxide sludge can sometimes clog the filter paper. Using a thick pad of Celite® (at least 1-2 inches) and ensuring the sludge is not allowed to dry on the funnel is critical for a smooth filtration.

-

Product Contamination: The primary impurities are typically residual starting material or iron complexes. A thorough aqueous work-up, including a wash with saturated NaHCO₃, is important to remove any acidic residues and iron salts. If iron contamination persists, a wash with a mild chelating agent like aqueous ammonium citrate solution can be effective.

Conclusion

The reduction of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene using iron powder and ammonium chloride is a highly efficient, reliable, and scalable method for the synthesis of 4-Bromo-2-(dimethoxymethyl)aniline. The protocol offers excellent chemoselectivity, preserving both the aryl bromide and the acid-sensitive acetal functional groups. Its use of inexpensive and readily available reagents, coupled with a straightforward work-up procedure, makes it an attractive and practical choice for researchers in academic and industrial settings.[2][3]

References

- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.

- ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.

- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).

- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.

- RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.

- ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF.

- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.

- ScienceMadness.org. (n.d.).

Sources

- 1. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Using 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene as a CETP inhibitor intermediate

Application Note: Strategic Utilization of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene in CETP Inhibitor Synthesis

Part 1: Executive Summary & Strategic Rationale

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (CAS: 84459-32-5 equivalent/derivative) serves as a critical, high-fidelity intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors , particularly those possessing tetrahydroquinoline or biaryl cores (e.g., analogs of Torcetrapib or Anacetrapib).

In the context of drug development, this molecule represents the "Masked Electrophile" strategy . It is the dimethyl acetal protected form of 2-bromo-5-nitrobenzaldehyde .

Why use the Acetal (1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene) instead of the free Aldehyde?

-

Chemoselectivity in Metalation: The free aldehyde is susceptible to nucleophilic attack or side reactions (e.g., Cannizzaro disproportionation) during organometallic steps. The acetal is stable to basic conditions used in Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Solubility & Handling: The acetal lipophilicity improves solubility in non-polar organic solvents (Toluene, DCM) preferred for large-scale catalysis.

-

Divergent Synthesis: It allows for the selective manipulation of the bromine handle (C-1) before releasing the reactive aldehyde (C-2) for cyclization.

Part 2: Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene |

| Core Scaffold | Protected 2-bromo-5-nitrobenzaldehyde |

| Molecular Formula | C₉H₁₀BrNO₄ |

| Molecular Weight | ~276.08 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate. Insoluble in water. |

| Stability | Stable under basic/neutral conditions. Hydrolyzes rapidly in aqueous acid. |

| Hazards | Irritant (Skin/Eye). Potential sensitizer. Handle in fume hood. |

Part 3: Synthetic Application Protocols

Workflow Overview: The "Protect-Couple-Deprotect" Strategy

The primary utility of this intermediate is to construct the biaryl core of CETP inhibitors without compromising the aldehyde functionality required for subsequent ring closure.

Global Reaction Scheme:

-

Starting Material: 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene.

-

Transformation: Palladium-Catalyzed Cross-Coupling (Suzuki).

-

Deprotection: Acid-catalyzed hydrolysis to restore the aldehyde.

-

Cyclization: Reductive amination or condensation to form the CETP pharmacophore.

Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with a boronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) while retaining the acetal protection.

Reagents:

-

Substrate: 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with the substrate, boronic acid, and base. Purge with Nitrogen (N₂) or Argon for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling and catalyst deactivation.

-

Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.

-

Solvation: Add degassed solvent mixture via syringe/cannula.

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by HPLC or TLC (eluent: Hexane/EtOAc 8:2).

-

Checkpoint: The acetal is stable at this pH (basic). If aldehyde formation is observed, check solvent pH; it must remain >7.

-

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

-

Purification: Concentrate the organic phase. Purify via silica gel flash chromatography. Note: Use 1% Triethylamine in the eluent to buffer the silica and prevent on-column deprotection of the acetal.

Detailed Protocol 2: Chemoselective Deprotection (Acetal Hydrolysis)

Objective: To unmask the aldehyde functionality for ring closure.

Reagents:

-

Substrate: Coupled Biaryl Acetal (from Protocol 1)

-

Acid: 2N HCl or Trifluoroacetic Acid (TFA)

-

Solvent: THF / Water (1:1) or Acetone / Water

Step-by-Step Methodology:

-

Dissolution: Dissolve the biaryl acetal in THF.

-

Acidification: Add 2N HCl dropwise at 0°C (ice bath) to control the exotherm.

-

Hydrolysis: Allow the reaction to warm to room temperature (20–25°C). Stir for 1–3 hours.

-

Monitoring: Monitor by TLC. The product (aldehyde) will be significantly more polar than the starting acetal.

-

Quenching: Neutralize carefully with Saturated NaHCO₃ solution until pH ~7. Caution: CO₂ evolution.

-

Isolation: Extract with DCM. The resulting 2-aryl-5-nitrobenzaldehyde is now ready for the final cyclization steps (e.g., reduction of the nitro group to an aniline, followed by intramolecular condensation).

Part 4: Visualization (Process Logic)

The following diagram illustrates the strategic advantage of using the acetal intermediate to prevent side reactions during the metal-catalyzed coupling step.

Caption: Figure 1. The chemoselective "Masked Electrophile" pathway preventing aldehyde side-reactions during Palladium catalysis.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Premature Deprotection | Acidic traces in solvent or silica gel. | Add 1% Et₃N to chromatography solvents. Use base-washed glassware. |

| Low Coupling Yield | Catalyst poisoning or O₂ presence. | Degas solvents thoroughly (freeze-pump-thaw). Ensure Boronic acid purity. |

| Incomplete Hydrolysis | Steric bulk or insufficient acid strength. | Increase temperature to 40°C or switch to TFA/DCM/H₂O system. |

| Nitro Reduction | Over-active Pd catalyst + Hydrogen source. | Ensure no H₂ gas or hydride sources are present during coupling. |

Part 6: References

-

ChemicalBook. (2025).[1] 2-Bromo-5-nitrobenzaldehyde Properties and Applications. Retrieved from

-

Damon, D. B., et al. (2006). Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity. Organic Process Research & Development.[2] Retrieved from

-

LGC Standards. (2025). Reference Standards for CETP Impurities: 2-Bromo-5-nitrobenzaldehyde.[1] Retrieved from

-

National Institutes of Health (NIH). (2016). Design and Synthesis of CETP Inhibitors (Anacetrapib Analogs). PMC. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Bromides

[1]

Status: Operational Ticket Focus: Improving Yield & Selectivity Target Substrates: Electron-Deficient Aryl Bromides (e.g., pyridines, nitrobenzenes, nitriles) Assigned Specialist: Senior Application Scientist

The Core Directive: The "Activation Paradox"

Welcome to the technical support center. If you are struggling with electron-deficient aryl bromides, you are likely facing the Activation Paradox .

Theoretically, electron-deficient aryl bromides (e.g., 4-bromonitrobenzene, 2-bromopyridine) are highly activated for the first step of the catalytic cycle (Oxidative Addition). They should react instantly. If your yield is low, it is rarely because the catalyst is "too slow." It is usually because:

-

The Catalyst is Poisoned: Nitrogen-containing rings (pyridines, pyrimidines) coordinate to Palladium, arresting the cycle.

-

Side Reactions Dominate: The activated C-Br bond is prone to hydrodehalogenation (reduction), or the ring is susceptible to nucleophilic attack (

) by the base. -

Instability: The reaction is so fast it generates exotherms, or the conditions required to activate the boronic acid decompose the sensitive bromide.

This guide moves beyond "add more catalyst" and focuses on stabilizing the active species and managing the base.

Diagnostic Workflow

Before changing your catalyst, diagnose the failure mode using this logic tree.

Caption: Diagnostic logic tree for identifying failure modes in Suzuki coupling of activated halides.

The "Gold Standard" Protocols

Do not rely on generic tetrakis (

Protocol A: The "Bulky Phosphine" System (Buchwald G3/G4)

Best for: Heterocycles (Pyridines/Pyrimidines) and cases where catalyst poisoning is suspected.

The Logic: Large ligands like XPhos or SPhos create a steric wall around the Palladium. This prevents the nitrogen lone pair of a pyridine substrate from binding to the Pd center (poisoning), while still allowing the oxidative addition of the C-Br bond.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Catalyst | XPhos Pd G4 | 0.01 - 0.05 | Pre-catalyst ensures 1:1 Pd:Ligand ratio. Avoid generating in situ. |

| Solvent | THF or 1,4-Dioxane | N/A | THF is often superior for solubility; Dioxane for higher temps (>80°C). |

| Base | 2.0 - 3.0 | Phosphate is milder than Carbonate. Use aqueous solution to speed up transmetallation.[6] | |

| Temp | 40°C - 60°C | N/A | Electron-deficient bromides react fast; do not overheat (avoids dehalogenation). |

Step-by-Step:

-

Charge a vial with Aryl Bromide (1.0 equiv) and Boronic Acid (1.2–1.5 equiv).

-

Add XPhos Pd G4 (1–2 mol%).

-

Seal and purge with Argon/Nitrogen (3 cycles).[10]

-

Add degassed THF (concentration 0.1 M).

-

Add degassed 0.5 M aqueous

(2.0 equiv). -

Stir vigorously at 40°C. Monitor by LCMS at 1 hour.

Protocol B: The "PEPPSI" System (NHC Ligands)

Best for: Extremely electron-deficient substrates prone to hydrolysis or

The Logic: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use N-Heterocyclic Carbenes (NHCs).[11] They are incredibly stable to air and moisture and do not dissociate easily, preventing the formation of Pd-black.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Catalyst | Pd-PEPPSI-IPr | 0.01 - 0.02 | Extremely active.[12] Often works at Room Temp for activated bromides. |

| Solvent | Dioxane or Toluene | N/A | Can often run with lower water content.[1] |

| Base | 2.0 | Use CsF if the substrate contains base-sensitive esters/nitriles. | |

| Temp | RT - 50°C | N/A | Start at Room Temp. Heat only if conversion <50% after 2 hours. |

Step-by-Step:

Troubleshooting Guide (FAQ)

Q1: I see the "Dehalogenated" byproduct (Ar-H). Why?

Cause: This is "Hydrodehalogenation." Electron-deficient aryl bromides are easily reduced. This often happens in alcoholic solvents (Ethanol/Isopropanol) which act as hydride sources, or if the reaction is too hot. Solution:

-

Switch Solvent: Move to THF or Toluene. Avoid alcohols.

-

Dry Conditions: Use anhydrous solvent + anhydrous base (CsF or powdered

), adding only exactly 2-5 equivalents of water for the boronic acid activation. -

Lower Temperature: These substrates are reactive.[6][8] Try 40°C instead of 80°C.

Q2: The reaction turns black immediately and stops.

Cause: "Pd Black" formation. The catalyst has decomposed and aggregated. This is common with electron-deficient substrates because the Oxidative Addition is so fast that it depletes the active ligand, or the substrate (e.g., pyridine) displaces the ligand. Solution:

-

Use a Pre-catalyst: Do not mix

and Phosphine manually. Use XPhos Pd G4 or Pd-PEPPSI-IPr . These have the ligand pre-attached in a stable ratio. -

Increase Ligand Ratio: If making in situ, use Ligand:Pd ratio of 2:1 or 3:1.

Q3: My substrate has a Nitro (-NO2) or Ester (-COOR) group and decomposes.

Cause: Strong bases (hydroxides, alkoxides) attack the electron-deficient ring (

-

Switch Base: Use Potassium Fluoride (KF) or Cesium Fluoride (CsF) . Fluoride activates the boronic acid/ester without being a strong Brønsted base or nucleophile toward the ring.

-

Buffer: Use

monohydrate.

Mechanistic Visualization: The Poisoning Trap

Why do standard catalysts fail with Pyridyl Bromides?

Caption: How bulky ligands prevent nitrogen-coordination poisoning in electron-deficient heterocycles.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Halides."[14] Journal of the American Chemical Society, 2007.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective." Chemical Reviews, 2002.

-

BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base, 2025.

Sources

- 1. reddit.com [reddit.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. pure.hw.ac.uk [pure.hw.ac.uk]

- 9. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Avoiding side reactions during lithiation of nitro-substituted aryl bromides

Technical Support Center: Lithiation of Nitro-Substituted Aryl Bromides

Welcome to the technical support center for navigating the complexities of lithium-halogen exchange on nitro-substituted aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently generate functionalized nitroaromatic compounds while minimizing problematic side reactions. Here, we address common challenges in a direct question-and-answer format, providing not just protocols but the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lithium-halogen exchange on a nitroaryl bromide is giving a low yield of the desired product, and I'm recovering a lot of starting material. What's going wrong?

A1: Incomplete Lithium-Halogen Exchange.

This is a common issue often rooted in reaction temperature or reagent choice. Lithium-halogen exchange is an equilibrium process, and for it to proceed efficiently, the newly formed aryllithium must be more stable than the starting alkyllithium reagent (e.g., n-BuLi).

-

Expertise & Experience: The electron-withdrawing nitro group destabilizes the adjacent aryllithium species, which can slow down the desired exchange reaction. To drive the reaction forward, extremely low temperatures are critical. Many standard protocols at -78 °C are simply not cold enough for these challenging substrates. Working at temperatures between -90 °C and -100 °C is often necessary to favor the formation of the nitroaryllithium species and prevent side reactions.[1][2][3] The rate of lithium-halogen exchange is extremely fast, even at these cryogenic temperatures, often faster than many potential side reactions.[2][4][5]

-

Troubleshooting Protocol:

-

Temperature Control: Ensure your cooling bath (e.g., liquid nitrogen/ethanol or liquid nitrogen/diethyl ether) can reliably maintain a temperature of -100 °C. Use a calibrated low-temperature thermometer.

-

Reagent Addition: Add the alkyllithium reagent (n-BuLi or t-BuLi) dropwise to the solution of your nitroaryl bromide in an appropriate solvent like THF. This minimizes localized heating.[6][7]

-

Stirring Time: Allow the reaction to stir for a sufficient time at -100 °C (typically 15-30 minutes) to ensure the exchange has gone to completion before adding your electrophile.

-

Confirmation: Before adding the electrophile, you can quench a small aliquot of the reaction mixture with a deuterated source (e.g., D₂O) and analyze by ¹H NMR to confirm the absence of the proton at the lithiation site, which validates successful exchange.

-

Q2: My reaction is turning dark, and I'm isolating a complex mixture of byproducts instead of my desired functionalized nitroarene. What are the likely side reactions?

A2: Competing Side Reactions with the Nitro Group.

The nitro group is highly electrophilic and susceptible to attack by strong nucleophiles like organolithium reagents.[8][9] This is the primary challenge with this class of substrates. Several side reactions can occur:

-

Nucleophilic Addition: The organolithium reagent can add directly to the nitrogen atom of the nitro group. This is a well-documented reaction pathway.[9]

-

Reduction of the Nitro Group: Organolithiums can act as reducing agents, leading to the formation of nitroso, azoxy, or even amino functionalities.

-

Ortho-Deprotonation: If the nitro group has an adjacent ortho-proton, the alkyllithium can act as a base, deprotonating this position instead of undergoing halogen exchange.[9]

-

Trustworthiness: A self-validating system for this chemistry prioritizes conditions that maximize the rate of halogen exchange while minimizing the rates of these side reactions. The key is almost always temperature . Halogen-metal exchange has a very low activation energy and proceeds rapidly even at -100 °C, while the side reactions involving the nitro group typically require more thermal energy.[1][3]

The following diagram illustrates the desired lithium-halogen exchange pathway versus the common side reactions.

Caption: Desired vs. Undesired Reaction Pathways.

Q3: How can I definitively suppress side reactions with the nitro group?

A3: Implementing Advanced Strategies.

Beyond rigorous temperature control, several advanced techniques can be employed to enhance chemoselectivity.

-

Authoritative Grounding: The principle of in situ trapping is a powerful tool. Here, the aryllithium is generated in the presence of the electrophile. However, for lithium-halogen exchange, this is often impractical. A more effective strategy is the use of flow chemistry, which allows for the generation of the highly reactive aryllithium species and its immediate reaction with an electrophile on a timescale of seconds or even milliseconds.[1][10] This minimizes the lifetime of the aryllithium, thereby reducing the opportunity for it to react with another molecule of starting material or decompose.[1][11]

-

Alternative Reagents (Transmetalation): If direct lithiation proves too problematic, a transmetalation strategy can be highly effective. First, form the Grignard reagent from the nitroaryl bromide. While the formation of Grignard reagents from nitro-substituted substrates can also be challenging due to the reactivity of the nitro group, it is sometimes more feasible than direct lithiation.[12] The resulting Grignard reagent is generally less reactive and less basic than the corresponding organolithium. This organomagnesium species can then be transmetalated with a lithium salt or used directly. Alternatively, a Knochel-type zincate can be prepared, which shows excellent functional group tolerance.[13]

Caption: Workflow for Selecting a Metalation Strategy.

Quantitative Data Summary

The choice of conditions can dramatically impact the success of the reaction. The table below summarizes key parameters.

| Parameter | Standard Conditions | Recommended for Nitroarenes | Rationale |

| Temperature | -78 °C | -90 °C to -100 °C | Suppresses nucleophilic attack on the nitro group.[1][3] |

| Reagent | n-BuLi | n-BuLi or t-BuLi | t-BuLi can sometimes favor exchange at lower temperatures. |

| Solvent | THF, Diethyl Ether | THF | Good solvating properties for organolithiums at low temperatures.[6][7] |

| Addition Order | BuLi to Substrate | BuLi to Substrate (slowly) | Minimizes localized excess of BuLi and subsequent side reactions.[14] |

| Alternative | N/A | Grignard formation, then use | R-MgX is less nucleophilic and basic than R-Li, increasing chemoselectivity.[12] |

Detailed Experimental Protocol: Low-Temperature Lithium-Halogen Exchange

This protocol provides a robust starting point for the lithiation and subsequent trapping of a generic p-nitro-bromobenzene.

Materials:

-

p-Nitro-bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, titrated)

-

Electrophile (e.g., benzaldehyde)

-

Dry ice/acetone or liquid N₂/ethanol bath

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and an inert gas inlet.

-

Initial Cooling: Cool the flask to -100 °C using a liquid nitrogen/ethanol bath.

-

Substrate Addition: Under a positive pressure of inert gas, dissolve p-nitro-bromobenzene (1.0 eq) in anhydrous THF and add it to the cooled flask via cannula or syringe.

-

Lithiation: Slowly add a solution of n-BuLi (1.05 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -95 °C.

-

Stirring: Stir the resulting mixture at -100 °C for 20 minutes. The solution may change color, indicating the formation of the aryllithium species.

-

Electrophile Trapping: Add the chosen electrophile (e.g., benzaldehyde, 1.1 eq), also dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture, again maintaining the temperature below -95 °C.

-

Warming: After the addition is complete, allow the reaction to stir at -100 °C for an additional 30 minutes before slowly warming to room temperature over 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

References

-

In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Journal of Organic Chemistry. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

-

Reagents BuLi with Nitroalkanes| Reaction Mechanism. ChemClip. [Link]

-

Arene-catalysed lithiation reactions with lithium at low temperature. Journal of the Chemical Society, Chemical Communications. [Link]

-

In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. Journal of Organic Chemistry. [Link]

-

Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2. Journal of the American Chemical Society. [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]

-

Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Organic Process Research & Development. [Link]

-

Trapping of Transient Organolithium Compounds. Asian Journal of Organic Chemistry. [Link]

-

Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor. ResearchGate. [Link]

-

Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow. Chemical Science. [Link]

-

In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ResearchGate. [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PubMed. [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group, University of Leeds. [Link]

-

Will a nitro aryl resist an halogen exchange using nBuLi? Chemistry Stack Exchange. [Link]

-

Troubles with Lithium-Halogen exchange reaction. Science Madness Discussion Board. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

-

Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? Chemistry Stack Exchange. [Link]

-

Strong base replacment of butyllithium. Reddit. [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]

-

Grignard reagent. Wikipedia. [Link]

-

n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. Organic Chemistry Portal. [Link]

-

An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Organic Chemistry Portal. [Link]

-

Reaction between lithioorganics and compounds carrying an NO2 group. ResearchGate. [Link]

-

Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]

-

Organolithium Reagents. Harvard University Chemistry Department. [Link]

-

Is there any other better lithiated agent apart from BuLi? ResearchGate. [Link]

-

n-Butyllithium. Wikipedia. [Link]

-